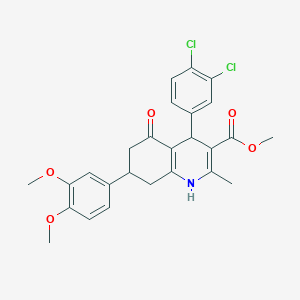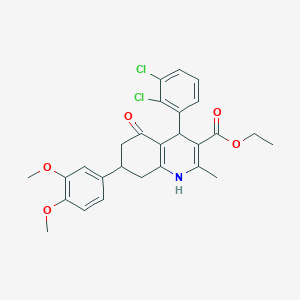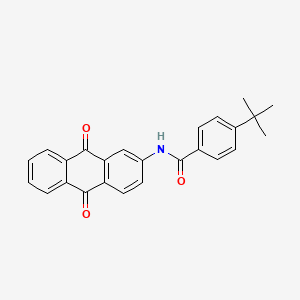
Methyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the class of quinoline derivatives. Its chemical formula is C27H24Cl2N2O5. Let’s explore its properties and applications.
準備方法
The synthetic routes to this compound involve multi-step reactions. Unfortunately, specific literature on its preparation is scarce. industrial production methods likely include condensation reactions, cyclizations, and esterifications. Researchers may use various reagents and conditions to achieve the desired product.
化学反応の分析
Oxidation and Reduction: Methyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate could undergo oxidation (e.g., using strong oxidants) or reduction (e.g., using reducing agents).
Substitution Reactions: It may participate in nucleophilic or electrophilic substitutions, leading to various derivatives.
Major Products: The exact products depend on reaction conditions, but potential derivatives include substituted quinolines or related heterocycles.
科学的研究の応用
Medicinal Chemistry: Researchers explore its potential as an antitumor, anti-inflammatory, or antimicrobial agent.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Industrial Applications: It might find use in dye synthesis or material science.
作用機序
Targets: Methyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism within biological systems.
類似化合物との比較
Uniqueness: Its specific substitution pattern and fused ring system set it apart.
Similar Compounds: Related quinoline derivatives include other substituted quinolines, such as 4-quinolone carboxylates.
Remember that detailed experimental data and comprehensive studies are essential for a deeper understanding of this compound.
特性
分子式 |
C26H25Cl2NO5 |
|---|---|
分子量 |
502.4 g/mol |
IUPAC名 |
methyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H25Cl2NO5/c1-13-23(26(31)34-4)24(15-5-7-17(27)18(28)9-15)25-19(29-13)10-16(11-20(25)30)14-6-8-21(32-2)22(12-14)33-3/h5-9,12,16,24,29H,10-11H2,1-4H3 |
InChIキー |
JHSGQGPAPKWLBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640145.png)

![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640161.png)
![3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11640166.png)
![(5Z)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640172.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640179.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640183.png)


![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11640202.png)

![4-{5-[(Z)-(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11640229.png)
![5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11640231.png)
![2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11640235.png)
